molecular formula C18H28N4O2 B7022829 tert-butyl N-[4-(1H-indazol-6-ylmethylamino)pentan-2-yl]carbamate

tert-butyl N-[4-(1H-indazol-6-ylmethylamino)pentan-2-yl]carbamate

Cat. No.: B7022829
M. Wt: 332.4 g/mol
InChI Key: KNZDRNCXWXBSCA-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(1H-indazol-6-ylmethylamino)pentan-2-yl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group and an indazole moiety

Properties

IUPAC Name

tert-butyl N-[4-(1H-indazol-6-ylmethylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-12(8-13(2)21-17(23)24-18(3,4)5)19-10-14-6-7-15-11-20-22-16(15)9-14/h6-7,9,11-13,19H,8,10H2,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZDRNCXWXBSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)NC(=O)OC(C)(C)C)NCC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(1H-indazol-6-ylmethylamino)pentan-2-yl]carbamate typically involves multiple steps, including the formation of the indazole ring and the attachment of the tert-butyl carbamate group. One common approach is to start with a suitable indazole precursor, which undergoes alkylation with a halogenated pentane derivative. The resulting intermediate is then reacted with tert-butyl isocyanate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indazole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it may be used to study the interactions of indazole derivatives with biological targets, such as enzymes or receptors.

Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(1H-indazol-6-ylmethylamino)pentan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

    Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1H-indazole-6-carboxamide share structural similarities with tert-butyl N-[4-(1H-indazol-6-ylmethylamino)pentan-2-yl]carbamate.

    tert-butyl carbamates: Compounds such as tert-butyl N-(2-aminoethyl)carbamate and tert-butyl N-(3-aminopropyl)carbamate have similar functional groups.

Uniqueness: The uniqueness of this compound lies in its combination of the indazole moiety with the tert-butyl carbamate group, which imparts specific chemical and biological properties that are not found in other compounds.

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